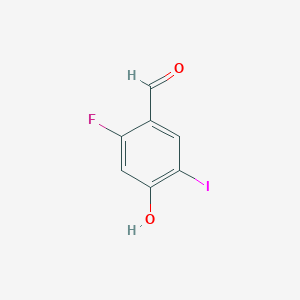

2-Fluoro-4-hydroxy-5-iodobenzaldehyde

CAS No.:

Cat. No.: VC16738881

Molecular Formula: C7H4FIO2

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4FIO2 |

|---|---|

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 2-fluoro-4-hydroxy-5-iodobenzaldehyde |

| Standard InChI | InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |

| Standard InChI Key | LMOKSIOFBYFTNZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1I)O)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characteristics

The molecular formula of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is C₇H₄FIO₂, distinguishing it from simpler analogs like 2-fluoro-5-iodobenzaldehyde (C₇H₄FIO) . Key structural attributes include:

-

Fluorine at the 2-position: Enhances electron-withdrawing effects, influencing reactivity.

-

Iodine at the 5-position: Provides a heavy atom for potential catalytic or medicinal applications.

-

Hydroxyl group at the 4-position: Introduces hydrogen-bonding capability and polarity.

Table 1: Comparative Structural Properties of Halogenated Benzaldehydes

Synthesis and Reaction Pathways

Hypothetical Synthesis Routes

While no direct synthesis of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is documented, analogous methods from iodinated benzaldehyde chemistry suggest viable strategies:

Direct Iodination of a Fluorinated Precursor

Adapting the protocol from EP1476415A1 , which describes iodination of 4-fluorobenzaldehyde using N-iodosuccinimide (NIS) in an acidic medium (e.g., sulfuric acid/acetic acid), the following steps are proposed:

-

Starting Material: 2-Fluoro-4-hydroxybenzaldehyde.

-

Iodination: React with NIS (1.2 equivalents) in a 1:1 mixture of sulfuric acid and acetic acid at 40°C for 2.5 hours.

-

Workup: Quench with water, extract with ethyl acetate/heptane, and purify via crystallization .

Challenges:

-

The hydroxyl group may require protection (e.g., acetylation) to prevent undesired side reactions during iodination.

-

Regioselectivity must be confirmed, as competing iodination at other positions (e.g., 3- or 6-) could occur.

Alternative Pathway: Hydroxylation of Pre-Iodinated Compound

-

Iodination First: Synthesize 2-fluoro-5-iodobenzaldehyde via established methods .

-

Hydroxylation: Introduce a hydroxyl group at the 4-position using directed ortho-metalation or electrophilic substitution under controlled conditions.

Physicochemical Properties

Predicted Properties

Based on analogs , the following properties are hypothesized:

Table 2: Estimated Physicochemical Properties

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; monitor air quality |

| Storage | -20°C, amber glass under nitrogen |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume